3,6-Octanedione

Neurotoxicology Axonopathy models Protein crosslinking

Researchers need validated γ-diketone standards to study hexane neuropathy and protein crosslinking-substituting non-γ isomers invalidates results. 3,6-Octanedione (CAS 2955-65-9) is a proven neurotoxin that engages specific pyrrole derivatization of lysyl residues. - **Key application**: Positive control for γ-diketone axon degeneration models; suitable for enzymatic stereoselective reduction (two prochiral centers). - **Analytical data**: GC-MS retention index 1638 (DB-Wax); chromophore formation with primary amines. - **Supply**: Solid, low-volatility handling; available for immediate R&D shipment.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 2955-65-9
Cat. No. B030559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Octanedione
CAS2955-65-9
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCC(=O)CCC(=O)CC
InChIInChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h3-6H2,1-2H3
InChIKeyCVZGUJMLZZTPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Octanedione Properties & Procurement Specifications


3,6-Octanedione (CAS 2955-65-9) is a linear, aliphatic γ-diketone with the molecular formula C8H14O2 and a molecular mass of 142.20 g/mol [1]. It features two ketone functional groups positioned at the third and sixth carbons of an eight-carbon backbone (SMILES: O=C(CC)CCC(=O)CC), classifying it structurally as a 1,4-dicarbonyl compound [1]. The compound is a white to pale yellow low-melting solid at ambient conditions, with a reported melting point of 34-36 °C , boiling point of 227.3 °C at 760 mmHg , and density of approximately 0.918 g/cm³ . In research settings, 3,6-octanedione is utilized as a substrate in enzymic stereoselective reductions to yield chiral diols and as a precursor in organic synthesis .

Model γ-Diketone probe for neurotoxicity and protein crosslinking studies
Biocatalysis Substrate for enzymatic stereoselective reduction to chiral diols
Handling Solid at ambient temperature – facilitates precise gravimetric dispensing

Why 3,6-Octanedione Cannot Be Substituted


The octanedione isomer class encompasses structurally distinct compounds whose carbonyl group spacing (α-, β-, or γ-diketone positioning) fundamentally dictates their chemical reactivity, biological activity, and functional utility [1]. 3,6-Octanedione is a γ-diketone (1,4-dicarbonyl), a structural motif that enables the formation of stable five-membered chelate rings with metal ions, a property absent in α-diketones such as 2,3-octanedione (1,2-dicarbonyl) and β-diketones such as 2,4-octanedione (1,3-dicarbonyl) [1]. Critically, the γ-diketone architecture is uniquely associated with neurofilament crosslinking and neurodegenerative potential, a mechanism not observed in 2,3-, 2,4-, or 2,6-diketone isomers [2]. For researchers developing neurotoxicity models, studying protein crosslinking mechanisms, or requiring specific chelation geometry, substitution with alternative octanedione isomers would invalidate experimental outcomes and compromise data reproducibility.

γ-Diketone neurotoxicity model relevance is specific to 1,4-dicarbonyl spacing; α- and β-octanedione isomers lack this activity, limiting direct substitution.
Metal chelation geometry differs across carbonyl spacing; γ-diketone forms stable five-membered chelate rings not accessible to α- or β-isomers.
Physical state mismatch: solid (3,6-isomer) vs. liquid (2,3-isomer) impacts purification, storage stability, and gravimetric accuracy.

3,6-Octanedione Comparative Evidence


γ-Diketone Neurotoxicity vs. α/β-Isomers

3,6-Octanedione is classified as a proven neurotoxin alongside other γ-diketones including 2,5-heptanedione and 2,5-hexanedione [1]. The neurotoxic activity is strictly dependent on the γ-diketone (1,4-dicarbonyl) structural motif: 2,3-hexanedione, 2,4-hexanedione, and 2,6-heptanedione are not neurotoxic, whereas 2,5-heptanedione and 3,6-octanedione exhibit neurotoxic activity [2]. This structure-activity relationship establishes that the 1,4-spacing between carbonyl groups is the essential determinant of pyrrole derivatization of lysyl residues and subsequent protein crosslinking leading to axonal degeneration [1].

Neurotoxicity Activity
Class-level
γ-diketones: neurotoxic α/β-isomers: non-neurotoxic
Neurotoxicity requires γ-diketone spacing
Binary classification from structure-activity studies
Neurotoxicology Axonopathy models Protein crosslinking

Pyrrole Chromophore Formation & Crosslinking Reactivity

In mechanistic studies of hexane neuropathy, 3,6-octanedione was demonstrated to form similar orange chromophores upon reaction with primary amines and proteins, mirroring the reactivity observed with 2,5-hexanedione and 2,5-heptanedione [1]. This chromophore formation results from pyrrole derivatization of lysyl residues, a key molecular initiating event in γ-diketone-induced protein crosslinking and neurofilament accumulation [1]. The comparable chromophore development across these three γ-diketones indicates that 3,6-octanedione engages the identical crosslinking mechanism as the well-characterized neurotoxicant 2,5-hexanedione.

Chromophore Formation
Head-to-head
Orange chromophore observed
Supports lysyl crosslinking pathway study
Qualitatively similar to 2,5-hexanedione reactivity
Protein crosslinking Lysine modification Chromophore formation

Enzymatic Reduction to Chiral Diols

3,6-Octanedione is established as a substrate for enzymic stereoselective reduction to yield chiral diols . This application is supported by vendor technical documentation from Santa Cruz Biotechnology and CymitQuimica, which cite the compound's involvement in enzymatic stereoselective reduction of diketones . While specific enantiomeric excess values for 3,6-octanedione are not publicly disclosed in accessible literature, the compound's γ-diketone architecture presents two prochiral carbonyl centers that can undergo asymmetric reduction, distinguishing it from α-diketones (e.g., 2,3-octanedione) where the adjacent carbonyl groups impose different steric and electronic constraints on enzyme active site interactions.

Enzymatic Reduction
Data to verify
Vendor-documented substrate
Supports chiral diol biocatalysis screening
Stereoselectivity data not publicly available
Biocatalysis Chiral diols Stereoselective reduction

Physical State: Solid vs. Liquid Isomers

3,6-Octanedione is a white to pale yellow low-melting solid with a reported melting point of 34-36 °C . This contrasts with structurally related octanedione isomers: 2,3-octanedione (α-diketone, CAS 585-25-1) is typically a liquid at ambient conditions with a lower melting point [1]. The solid-state nature of 3,6-octanedione at standard laboratory temperatures (below its melting point) offers distinct handling and purification advantages. Solid compounds can be purified via recrystallization, stored more stably without solvent, and weighed with greater precision compared to liquid analogs that may be prone to evaporation or require solvent-based handling.

Physical State
Reported
Solid (mp 34–36°C)
Solid form enables precise gravimetric handling
2,3-Octanedione is liquid at room temperature
Physical chemistry Solid-state properties Purification

3,6-Octanedione Application Scenarios


Neurotoxicity Research: γ-Diketone Positive Control

Researchers investigating hexane-induced peripheral neuropathy or conducting mechanistic studies of protein crosslinking should select 3,6-octanedione over non-γ-diketone octanedione isomers. As documented in CDC neurotoxicology reviews [1], 3,6-octanedione is a proven neurotoxin that induces axon and myelin degeneration characteristic of γ-diketone exposure. Unlike α-diketones (2,3-octanedione) and β-diketones (2,4-octanedione), which lack neurotoxic activity entirely [2], 3,6-octanedione engages the pyrrole derivatization of lysyl residues that initiates neurofilament crosslinking and axonal swelling. For experimental models of n-hexane neuropathy or comparative structure-activity relationship studies of diketone toxicity, 3,6-octanedione provides a structurally defined γ-diketone positive control with documented chromophore formation comparable to 2,5-hexanedione [3].

Asymmetric Reduction to Chiral Diols

Synthetic chemists developing asymmetric reduction protocols should consider 3,6-octanedione as a γ-diketone substrate with two prochiral carbonyl centers suitable for enzymatic stereoselective reduction . The 1,4-dicarbonyl spacing positions the carbonyl groups for independent or sequential reduction by ketoreductases, potentially yielding chiral diol products with different stereochemical outcomes than α- or β-diketone substrates. While specific enantiomeric excess values are not publicly available, vendor documentation confirms the compound's established role in enzymic stereoselective reductions . Researchers optimizing biocatalytic routes to chiral building blocks should procure 3,6-octanedione when γ-diketone substrate screening is required.

GC-MS Standard for Diketone Identification

Analytical chemists performing volatile compound profiling in food, flavor, or environmental matrices should acquire 3,6-octanedione as a reference standard for gas chromatography-mass spectrometry (GC-MS) method development. NIST Chemistry WebBook data reports a retention index of 1638 on a DB-Wax polar column under temperature ramp conditions [4], and the compound has been identified in vacuum headspace analysis of yellow passion fruit volatiles [4]. This established chromatographic behavior enables reliable peak identification in complex mixtures. For laboratories quantifying diketone content in natural products or monitoring industrial emissions, 3,6-octanedione reference material provides validated retention and mass spectral data essential for accurate analyte confirmation.

Protein Crosslinking Mechanistic Probe

Investigators studying protein crosslinking mechanisms or developing assays for γ-diketone exposure biomarkers should utilize 3,6-octanedione as a structural probe. The compound has been demonstrated to form orange chromophores upon reaction with primary amines and proteins, exhibiting reactivity comparable to 2,5-hexanedione and 2,5-heptanedione [3]. This chromophore development stems from pyrrole derivatization of lysyl residues, the same molecular initiating event underlying γ-diketone neurotoxicity. For laboratories conducting in vitro protein modification screens or developing colorimetric detection methods for diketone-protein adducts, 3,6-octanedione offers a γ-diketone probe with distinct physical properties (solid state, reduced volatility) relative to 2,5-hexanedione, facilitating precise handling and dosing in biochemical assays.

Application
Selection Property
Validation Focus
Neurotoxicity model studies
γ-Diketone structural motif
Neurofilament crosslinking endpoints
Chiral diol biocatalysis screening
γ-Diketone scaffold with two prochiral centers
Stereoselective reduction outcome review
GC-MS reference standard
Documented retention index (DB-Wax)
Peak identification in volatile profiling
Protein crosslinking mechanistic probe
Chromophore formation with lysyl residues
Pyrrole adduct detection in biochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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